5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core with a bromomethyl and a methylthio substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Introduction of the Methylthio Group: This can be done through thiolation reactions using methylthiolating agents.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Coupling Products: Complex heterocyclic compounds with extended conjugation or functionalization.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, while the methylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- 5-(Bromomethyl)-4-(ethylthio)pyrrolo[2,1-f][1,2,4]triazine
- 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,3]triazine
Uniqueness
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to the specific combination of substituents on the pyrrolo[2,1-f][1,2,4]triazine core. The presence of both bromomethyl and methylthio groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H8BrN3S |
---|---|
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
5-(bromomethyl)-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H8BrN3S/c1-13-8-7-6(4-9)2-3-12(7)11-5-10-8/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
DRHWUYKHAWWPTO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=NN2C1=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.